18:1-14:0 PC

Description

Properties

IUPAC Name |

[(2R)-3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H78NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h19-20,38H,6-18,21-37H2,1-5H3/b20-19-/t38-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVAJCJTVPWSRJ-OQHNRNOKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H78NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801334339 | |

| Record name | (2R)-3-[(9Z)-9-Octadecenoyloxy]-2-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:1(9Z)/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

95896-56-3 | |

| Record name | (2R)-3-[(9Z)-9-Octadecenoyloxy]-2-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC) is a specific phosphatidylcholine (PC) species characterized by the presence of an oleic acid (18:1) at the sn-1 position and a myristic acid (14:0) at the sn-2 position of the glycerol (B35011) backbone. As a key component of cellular membranes, this asymmetric glycerophospholipid plays a crucial role in maintaining membrane fluidity and function. Its unique structure influences various cellular processes and signaling pathways. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biological significance, and detailed experimental protocols for its analysis.

Core Concepts: Chemical and Physical Properties

This compound, a member of the diacylglycerophosphocholine class, possesses distinct physicochemical properties owing to its asymmetric acyl chain composition.[1][2] The presence of a monounsaturated fatty acid (oleic acid) and a saturated fatty acid (myristic acid) influences its packing within the lipid bilayer, contributing to the overall fluidity and phase behavior of the membrane.[1]

Table 1: Physicochemical Properties of 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine

| Property | Value | Reference |

| Systematic Name | 1-(9Z-octadecenoyl)-2-myristoyl-sn-glycero-3-phosphocholine | [3] |

| Synonyms | PC(18:1/14:0), 1-Oleoyl-2-myristoyl-GPC | [3] |

| Molecular Formula | C40H78NO8P | [2][3] |

| Molecular Weight | 732.023 g/mol | [2][3] |

| Physical State | Solid powder | [3] |

| Solubility | Soluble in ethanol | [4] |

| Storage Temperature | -20°C |

Biological Significance and Role in Cellular Processes

The asymmetric nature of this compound is critical to its biological function. The distinct fatty acid chains contribute to the unique biophysical properties of cellular membranes, influencing their fluidity, permeability, and the function of membrane-bound proteins.[1][5]

Membrane Structure and Fluidity

The presence of both a saturated and a monounsaturated fatty acid in this compound contributes to the maintenance of optimal membrane fluidity.[5] This is crucial for a variety of cellular functions, including the lateral diffusion of membrane proteins and lipids, vesicle formation, and cell signaling. The specific acyl chain composition of phosphatidylcholines can influence the formation of lipid rafts and other membrane microdomains.

Cell Signaling

Phosphatidylcholines are central to cellular signaling. This compound can be a substrate for phospholipases, such as phospholipase A2 (PLA2), which cleave the fatty acid at the sn-2 position, releasing myristic acid and lysophosphatidylcholine.[1] These products can act as second messengers in various signaling cascades.

Lipid Droplet Formation

Phosphatidylcholines are also implicated in the biogenesis of lipid droplets, which are cellular organelles for storing neutral lipids.[6] The composition of PCs in the endoplasmic reticulum membrane can influence the budding of lipid droplets.

Quantitative Data

The abundance of this compound can vary between different cell types, tissues, and physiological conditions. Lipidomics studies have begun to quantify its levels in various biological samples.

Table 2: Relative Abundance of PC(18:1/14:0) in Biological Samples

| Biological Sample | Condition | Relative Abundance/Correlation | Reference |

| LNCaP cells (prostate cancer cell line) | Nil supplemented | 4% of total de novo PC 32:1 | [7] |

| LNCaP cells (prostate cancer cell line) | Supplemented with 12PA, 13PA, or 13SA | Decreased contribution of canonomer PC 14:0/18:1 (3-5%) | [7] |

| Human Plasma | Prediabetes with Phlegm-Stasis syndrome | Inversely correlated with triglyceride levels (r = -0.528) | [8] |

Experimental Protocols

The accurate extraction and quantification of this compound from biological samples are crucial for understanding its biological roles. The following sections outline a general workflow for lipidomics analysis.

Lipid Extraction

A common and effective method for extracting lipids from biological samples is a modified Bligh and Dyer method.

Protocol: Modified Bligh and Dyer Lipid Extraction

-

Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

-

Solvent Addition: Add a mixture of chloroform (B151607):methanol (1:2, v/v) to the homogenate and vortex thoroughly.

-

Phase Separation: Add chloroform and water to induce phase separation. Centrifuge the sample to separate the aqueous and organic layers.

-

Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

-

Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for analysis (e.g., methanol/chloroform).

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of specific lipid species like this compound.

Protocol: LC-MS/MS Analysis

-

Chromatographic Separation: Separate the lipid extract using a suitable liquid chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[9][10]

-

Mass Spectrometric Detection: Introduce the separated lipids into a tandem mass spectrometer.

-

Precursor Ion Scan: Select the precursor ion for this compound, which is typically the [M+H]+ ion with an m/z of 732.5538.[11]

-

Product Ion Scan: Fragment the precursor ion and detect the characteristic product ions. For phosphatidylcholines, a common product ion is the phosphocholine (B91661) headgroup at m/z 184.

-

Quantification: Quantify the amount of this compound by comparing the peak area of its specific transition to that of a known amount of an internal standard.

Visualizations

Signaling and Biosynthesis Pathways

References

- 1. Buy 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine | 69525-80-0 [smolecule.com]

- 2. 1-Myristoyl-2-oleoyl-sn-glycero-3-phosphocholine | C40H78NO8P | CID 24778620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine | C40H78NO8P | CID 24778931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Isomeric lipid signatures reveal compartmentalized fatty acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A single run LC-MS/MS method for phospholipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. holcapek.upce.cz [holcapek.upce.cz]

An In-depth Technical Guide to 1-Oleoyl-2-Myristoyl-sn-Glycero-3-Phosphocholine (OMPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (OMPC), also known by its lipid nomenclature PC(18:1/14:0), is a dissymmetric-chain phospholipid that plays a crucial role as a structural component of biological membranes. Its unique structure, featuring a monounsaturated 18-carbon oleoyl (B10858665) chain at the sn-1 position and a saturated 14-carbon myristoyl chain at the sn-2 position of the glycerol (B35011) backbone, imparts specific biophysical properties to lipid bilayers. This asymmetry influences membrane fluidity, phase behavior, and interactions with membrane proteins, making OMPC a subject of interest in membrane biophysics, drug delivery systems, and cell signaling research. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and analysis of OMPC, along with its applications in scientific research.

Chemical Structure and Properties

OMPC is a glycerophospholipid with a choline (B1196258) headgroup. The stereospecific numbering (sn) indicates the defined stereochemistry of the glycerol moiety. The oleoyl group contains a single cis double bond at the Δ9 position.

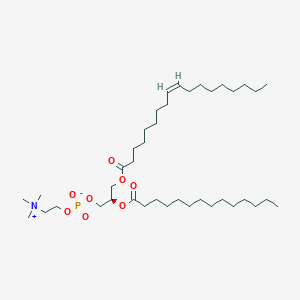

Chemical Structure of 1-Oleoyl-2-Myristoyl-sn-glycero-3-phosphocholine

Caption: Chemical structure of 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₄₀H₇₈NO₈P | --INVALID-LINK--[1] |

| Molecular Weight | 732.02 g/mol | --INVALID-LINK--[2] |

| Physical State | Solid | --INVALID-LINK-- |

| Melting Point (Phase Transition) | A pressure-temperature phase diagram is available, indicating complex phase behavior. | --INVALID-LINK--[3] |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727) mixtures. Insoluble in water. | General knowledge for similar lipids.[4] |

| Critical Micelle Concentration (CMC) | Not explicitly reported. For comparison, the CMC of 14:0 PC is 6 nM. | --INVALID-LINK--[5] |

Experimental Protocols

Synthesis and Purification of Asymmetric Phosphatidylcholines

While a specific, detailed protocol for the synthesis of OMPC is not widely published, a general and effective method for preparing asymmetric phosphatidylcholines involves the acylation of a lysophosphatidylcholine.[6] This can be adapted for the synthesis of OMPC.

General Protocol:

-

Starting Material: Begin with 1-oleoyl-sn-glycero-3-phosphocholine (B135127) (lyso-PC).

-

Acylation: The myristoyl group is introduced at the sn-2 position. This is typically achieved by reacting the lyso-PC with myristic anhydride (B1165640) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) and a base like triethylamine (B128534) (TEA) in an appropriate organic solvent (e.g., chloroform or dichloromethane).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Purification: Upon completion of the reaction, the crude product is purified. A common method is flash column chromatography on silica (B1680970) gel, using a gradient of methanol in chloroform to separate the desired product from unreacted starting materials and byproducts.

-

Characterization: The final product should be characterized to confirm its identity and purity. This is typically done using ¹H NMR, ¹³C NMR, and mass spectrometry.

Preparation of OMPC Liposomes

OMPC can be used to prepare liposomes for various applications, including drug delivery and as model membranes. The thin-film hydration method is a widely used technique.[7][8]

Protocol for Thin-Film Hydration:

-

Lipid Dissolution: Dissolve OMPC and any other lipid components (e.g., cholesterol) in a suitable organic solvent, such as a chloroform:methanol mixture (2:1, v/v), in a round-bottom flask.[8]

-

Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipid mixture. This process results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Optional): To obtain unilamellar vesicles (ULVs) of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.[7]

-

Characterization: The size distribution and zeta potential of the prepared liposomes should be characterized using dynamic light scattering (DLS).

Analytical Characterization of OMPC

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. Key signals include those from the choline methyl groups, the glycerol backbone, and the acyl chains, including the characteristic signals from the double bond in the oleoyl chain.[9]

-

¹³C NMR: Offers detailed information about the carbon skeleton of the molecule.[10]

-

³¹P NMR: Useful for analyzing the phosphate (B84403) headgroup and can be used to study the phase behavior of lipid aggregates.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): A soft ionization technique that allows for the determination of the molecular weight of the intact lipid. The precursor ion for OMPC in positive ion mode would be [M+H]⁺ at m/z 732.5538.[1]

-

Tandem Mass Spectrometry (MS/MS): Provides structural information through fragmentation of the parent ion. Characteristic fragment ions can confirm the identity of the fatty acyl chains and the headgroup.

Biological Significance and Applications

Role in Biological Membranes

As a component of cellular membranes, the asymmetric nature of OMPC contributes to the overall biophysical properties of the lipid bilayer. The presence of a saturated and a monounsaturated acyl chain influences membrane fluidity, thickness, and the formation of lipid domains, such as lipid rafts.[11][12] These domains are important for the organization and function of membrane proteins and are implicated in various signaling pathways.

Involvement in Signaling Pathways

While the direct role of OMPC in specific signaling pathways is an area of ongoing research, the asymmetry of phospholipids (B1166683) in the plasma membrane is crucial for many cellular processes. The differential composition of the inner and outer leaflets of the plasma membrane is maintained by lipid transporters and is essential for events such as apoptosis and blood coagulation. The metabolism of phosphatidylcholines can also generate signaling molecules like diacylglycerol and phosphatidic acid.

The schematic below illustrates the general principle of how lipid asymmetry is maintained and its potential role in signaling.

References

- 1. 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine | C40H78NO8P | CID 24778931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. avantiresearch.com [avantiresearch.com]

- 6. High-purity 1,2-dimyristoyl- sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. An Improved NMR Study of Liposomes Using 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermal and 13C-NMR study of the dynamic structure of 1-palmitoyl-2-oleyl-sn-glycero-3-phosphocholine and 1-oleyl-2-palmitoyl-sn-glycero-3-phosphocholine in aqueous dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human Metabolome Database: Showing metabocard for PC(P-18:0/14:0) (HMDB0011236) [hmdb.ca]

- 12. The role of PS 18:0/18:1 in membrane function - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC) in Cell Membrane Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics and dynamic functions of 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (B159037) (18:1-14:0 PC), a mixed-chain phospholipid, in the context of cell membrane dynamics. This document delves into the biophysical properties of this compound, its impact on membrane fluidity and organization, and its emerging role in cellular signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development.

Introduction to this compound: A Mixed-Chain Phospholipid

1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine, abbreviated as this compound, is a glycerophospholipid featuring a saturated stearic acid (18:0) at the sn-1 position and a saturated myristic acid (14:0) at the sn-2 position of the glycerol (B35011) backbone. This asymmetric acyl chain composition imparts unique biophysical properties that distinguish it from more commonly studied symmetric-chain phospholipids (B1166683), influencing membrane architecture and function. As a component of cellular membranes, this compound contributes to the intricate lipid heterogeneity that is crucial for various cellular processes.[1]

Biophysical Properties of this compound-Containing Membranes

The distinct biophysical characteristics of membranes composed of or containing this compound are fundamental to their biological roles. These properties, which include phase transition temperature, area per lipid, and bending rigidity, govern membrane fluidity, permeability, and the lateral organization of membrane components.

Quantitative Data Summary

The following table summarizes key quantitative biophysical parameters of this compound and related phospholipids, providing a comparative reference for researchers.

| Property | Value | Lipid Composition | Method | Reference |

| Phase Transition (Tm) | 18-34 °C | This compound | Not Specified | [2] |

| Area per Lipid (APL) | ~66 Ų | 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (OMPC) | Molecular Dynamics Simulation | [2] |

| Bending Rigidity (Kc) | 1.6-1.8 x 10⁻¹² ergs (for SOPC) | SOPC (18:0-18:1 PC) | Tether Formation from Vesicles | [3] |

Note: Data for some biophysical properties of pure this compound membranes are not extensively available in the literature. The provided values for related mixed-chain lipids offer valuable context.

Influence on Cell Membrane Dynamics

The asymmetric nature of this compound plays a significant role in modulating the dynamic properties of the cell membrane, including fluidity, the formation of lipid rafts, and interactions with membrane proteins.

Membrane Fluidity

Membrane fluidity is a critical parameter that affects a wide range of cellular functions, including signal transduction, enzymatic activity, and cellular transport. The phase transition temperature (Tm) of this compound, which lies in a broad range of 18-34°C, suggests that membranes containing this lipid can exhibit varied fluidity states depending on the cellular context and temperature.[2] The presence of mixed-chain phospholipids like this compound can disrupt the uniform packing of saturated symmetric-chain lipids, thereby increasing membrane fluidity.

Lipid Rafts and Domain Formation

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in signal transduction and protein trafficking. The incorporation of asymmetric phospholipids like this compound can influence the formation and stability of these domains. While not a canonical raft-forming lipid itself, its ability to modulate the packing of surrounding lipids can indirectly affect the partitioning of proteins and other lipids into or out of these specialized domains.

Interaction with Membrane Proteins

The activity of many membrane-embedded proteins is sensitive to the physical properties of the surrounding lipid bilayer. The acyl chain asymmetry of this compound can create a unique interfacial environment that influences the conformation and function of integral and peripheral membrane proteins. This modulation can occur through direct lipid-protein interactions or by altering the bulk properties of the membrane, such as thickness and curvature stress.

Role in Cellular Signaling

While the direct and specific role of this compound in distinct signaling pathways is an area of ongoing research, the broader class of asymmetric and mixed-chain phospholipids is known to influence cellular signaling cascades. Lipidomics studies have revealed changes in the levels of various phosphatidylcholine species, including those with 18:1 and 14:0 acyl chains, in different physiological and pathological states, suggesting their involvement in these processes.[1][4]

One of the key signaling enzymes influenced by the lipid environment is Protein Kinase C (PKC). The activation and translocation of PKC isozymes to the cell membrane are dependent on the presence of specific phospholipids. While phosphatidylserine (B164497) is a primary activator, the overall lipid composition of the membrane, including the nature of the phosphatidylcholine species present, can allosterically modulate PKC activity. The unique packing and surface properties of membranes containing this compound may create an environment that either facilitates or hinders the docking and activation of PKC and other signaling proteins.

Below is a conceptual diagram illustrating the general mechanism of PKC activation at the cell membrane, a process influenced by the surrounding lipid matrix.

Detailed Experimental Protocols

To facilitate research into the role of this compound in membrane dynamics, this section provides detailed methodologies for key experiments.

Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined lipid composition.

Materials:

-

1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (this compound)

-

Other desired lipids (e.g., cholesterol, fluorescently labeled lipids)

-

Hydration buffer (e.g., PBS, HEPES buffer)

-

Rotary evaporator

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Heating block or water bath

Procedure:

-

Lipid Film Formation: a. Dissolve the desired amounts of this compound and other lipids in chloroform in a round-bottom flask. b. Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature (Tm) of the lipid mixture. b. Add the warm buffer to the flask containing the lipid film. c. Vortex the flask vigorously to disperse the lipid film, forming multilamellar vesicles (MLVs).

-

Extrusion: a. Assemble the mini-extruder with the desired pore-size polycarbonate membrane. b. Equilibrate the extruder to the same temperature as the hydration buffer. c. Load the MLV suspension into one of the extruder's syringes. d. Pass the suspension through the membrane back and forth for an odd number of times (e.g., 11-21 passes). This process results in the formation of LUVs with a more uniform size distribution.

-

Characterization: a. Determine the size distribution and concentration of the prepared liposomes using techniques such as dynamic light scattering (DLS).

Measurement of Membrane Fluidity using Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a powerful technique to quantify the lateral diffusion of fluorescently labeled molecules within a membrane, providing a direct measure of membrane fluidity.

Materials:

-

Liposomes containing this compound and a fluorescent lipid probe (e.g., NBD-PC).

-

Confocal laser scanning microscope (CLSM) with a high-power laser for bleaching.

-

Image analysis software.

Procedure:

-

Sample Preparation: a. Prepare giant unilamellar vesicles (GUVs) or supported lipid bilayers (SLBs) containing this compound and the fluorescent probe.

-

Microscopy Setup: a. Mount the sample on the CLSM. b. Select an appropriate objective and laser line for excitation of the fluorescent probe.

-

FRAP Experiment: a. Pre-bleach Imaging: Acquire a few images of the region of interest (ROI) at low laser power to establish a baseline fluorescence intensity. b. Photobleaching: Use a high-intensity laser pulse to photobleach a defined area within the ROI. c. Post-bleach Imaging: Immediately after bleaching, acquire a time-series of images at low laser power to monitor the recovery of fluorescence in the bleached area as unbleached probes diffuse into it.

-

Data Analysis: a. Measure the fluorescence intensity in the bleached ROI over time. b. Correct for photobleaching during image acquisition. c. Plot the normalized fluorescence intensity versus time. d. Fit the recovery curve to an appropriate diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).

Characterization of Membrane Phase Behavior by Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as a function of temperature, allowing for the determination of phase transition temperatures (Tm).

Materials:

-

Liposome suspension (MLVs or LUVs) of this compound.

-

Differential Scanning Calorimeter.

-

Hermetically sealed DSC pans.

Procedure:

-

Sample Preparation: a. Accurately weigh a small amount of the liposome suspension into a DSC pan. b. Prepare a reference pan containing the same amount of buffer. c. Seal both pans hermetically.

-

DSC Measurement: a. Place the sample and reference pans in the DSC instrument. b. Equilibrate the system at a temperature below the expected Tm. c. Scan the temperature at a controlled rate (e.g., 1-5 °C/min) to a temperature above the Tm. d. Record the heat flow as a function of temperature.

-

Data Analysis: a. The phase transition will appear as an endothermic peak in the DSC thermogram. b. The peak temperature corresponds to the Tm. c. The area under the peak is proportional to the enthalpy of the transition (ΔH).

Conclusion

1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine is a structurally unique phospholipid whose asymmetric acyl chain composition significantly influences the biophysical properties and dynamic behavior of cell membranes. While its direct participation in specific signaling pathways is still being elucidated, its role in modulating membrane fluidity, domain formation, and protein interactions underscores its importance in cellular function. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate the multifaceted roles of this compound and other mixed-chain phospholipids in membrane biology and disease. Further exploration in this area holds promise for the development of novel therapeutic strategies that target membrane-associated processes.

References

18:1-14:0 Phosphatidylcholine: A Potential Biomarker in Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of cell membranes and are involved in various cellular processes, including signal transduction. The specific composition of fatty acid chains in PC molecules can vary, leading to a diverse range of molecular species with distinct biological functions. This guide focuses on 18:1-14:0 phosphatidylcholine (PC), a specific PC species containing an 18-carbon monounsaturated fatty acid (oleic acid) and a 14-carbon saturated fatty acid (myristic acid). Emerging research suggests that alterations in the levels of 18:1-14:0 PC may be associated with certain disease states, highlighting its potential as a diagnostic or prognostic biomarker. This document provides a comprehensive overview of the current understanding of this compound as a potential biomarker, including quantitative data from relevant studies, detailed experimental protocols for its analysis, and insights into its role in cellular signaling pathways.

Data Presentation: this compound Levels in Disease

The following tables summarize the quantitative data from studies that have investigated the association between this compound levels and disease.

| Disease State | Tissue/Fluid | Change in this compound Level | Fold Change/Statistical Significance | Reference |

| Prediabetes Mellitus | Plasma | Decreased | Inversely correlated with triglyceride levels (r = -0.528) | [1] |

| ANIT-Induced Intrahepatic Cholestasis | Serum (Mice) | Increased | Significant elevation observed | [2] |

Table 1: Summary of quantitative changes in this compound levels in different disease states.

Experimental Protocols: Quantification of this compound in Human Plasma

The accurate quantification of specific lipid species such as this compound is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. Below is a representative, detailed protocol for the analysis of this compound in human plasma.

Sample Preparation: Protein Precipitation and Lipid Extraction

This protocol is based on established methods for lipid extraction from plasma.[3]

Materials:

-

Human plasma (collected in EDTA tubes)

-

Isopropanol (B130326) (LC-MS grade), pre-cooled to -20°C

-

Internal Standard (IS): A structurally similar, non-endogenous phosphatidylcholine, e.g., PC(17:0/17:0)

-

Microcentrifuge tubes

-

Centrifuge capable of reaching 10,000 x g at 4°C

Procedure:

-

Thaw frozen human plasma samples on ice.

-

In a clean microcentrifuge tube, add 50 µL of plasma.

-

Add a known amount of the internal standard solution to the plasma sample. The concentration of the IS should be optimized to be within the linear range of the assay.

-

Add 250 µL of pre-cooled isopropanol to the plasma-IS mixture.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the samples at -20°C for 10 minutes to enhance protein precipitation.

-

Vortex the samples again for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the extracted lipids, to a new clean tube, avoiding the protein pellet.

-

The extracted lipid sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) based separation coupled with tandem mass spectrometry.[4]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

HILIC column (e.g., a silica-based column)

-

Tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Conditions:

-

Mobile Phase A: Acetonitrile/Acetone (9:1, v/v) with 0.1% formic acid

-

Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 50% B

-

8-10 min: Hold at 50% B

-

10-10.1 min: Linear gradient to 5% B

-

10.1-15 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (Q1) m/z 732.5 → Product ion (Q3) m/z 184.1 (for the phosphocholine (B91661) headgroup)

-

Internal Standard (e.g., PC 17:0/17:0): Precursor ion (Q1) m/z 762.6 → Product ion (Q3) m/z 184.1

-

-

Collision Energy and other MS parameters: These need to be optimized for the specific instrument being used to achieve maximum sensitivity and specificity for the target analyte.

Data Analysis and Quantification

-

Peak areas for both this compound and the internal standard are integrated using the instrument's software.

-

A calibration curve is generated using a series of known concentrations of an authentic this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

-

The concentration of this compound in the unknown plasma samples is calculated by normalizing the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.

Signaling Pathways and Biological Relevance

Phosphatidylcholines are not merely structural components of membranes; they are also key players in cellular signaling. The fatty acid composition of PCs influences membrane fluidity and the activity of membrane-bound proteins. Furthermore, PCs can be remodeled and serve as precursors for signaling molecules.

Phospholipid Remodeling: The Lands Cycle

The specific fatty acid composition of phospholipids like this compound is maintained through a process of deacylation and reacylation known as the Lands cycle. This cycle allows for the modification of fatty acid chains at the sn-2 position of the glycerol (B35011) backbone, leading to a diverse pool of PC species.

References

The Natural Occurrence of 1-Oleoyl-2-Myristoyl-sn-Glycero-3-Phosphocholine (18:1-14:0 PC) in Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the natural occurrence of the specific phosphatidylcholine species, 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC), in various biological tissues. While quantitative data on the absolute abundance of this lipid is sparse in current literature, this document summarizes its identified presence in different tissues and cell types. Detailed experimental protocols for the extraction and analysis of phosphatidylcholines from biological matrices are provided, with a focus on established lipid extraction techniques and modern liquid chromatography-mass spectrometry (LC-MS/MS) methods. Furthermore, this guide illustrates the key metabolic pathways involved in the biosynthesis and remodeling of phosphatidylcholines, namely the Kennedy pathway and the Lands' cycle, through detailed diagrams. This document aims to serve as a valuable resource for researchers investigating the roles of specific phospholipid species in health and disease.

Introduction to this compound

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of eukaryotic cell membranes.[1] The specific fatty acid composition of PCs influences membrane fluidity and can play a role in cellular signaling. 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (this compound) is a specific PC species containing an oleic acid (18:1) at the sn-1 position and a myristic acid (14:0) at the sn-2 position of the glycerol (B35011) backbone. Understanding the tissue distribution and abundance of individual PC species like this compound is crucial for elucidating their specific biological functions.

While the Human Metabolome Database (HMDB) indicates that this compound is expected to be found in all tissues, specific quantitative data remains limited.[2] This guide summarizes the available qualitative data and provides the necessary technical information for researchers to pursue quantitative studies.

Data Presentation: Qualitative Occurrence of this compound

The following table summarizes the biological sources in which this compound has been qualitatively identified in lipidomics studies. Due to a lack of standardized quantitative reporting for this specific lipid in the cited literature, this table focuses on its presence.

| Tissue/Cell Type | Organism | Context of Study | Citation |

| Plasma | Human | Pancreatic Ductal Adenocarcinoma (PDAC) biomarker discovery | [3] |

| Caco-2 Cells | Human | Simulated microgravity effects on lipid metabolism | |

| Shrimp Muscle | Litopenaeus vannamei | Effects of low-temperature storage on lipidomics | |

| Liver | Mouse | Obesity-prone vs. obesity-resistant models | |

| Kidney | Mouse | General lipidomics profiling |

Experimental Protocols

The reliable analysis of specific phosphatidylcholine species such as this compound from complex biological samples requires robust and well-validated experimental procedures. This section details the standard methods for lipid extraction from tissues and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Tissues

The goal of lipid extraction is to efficiently isolate lipids from other cellular components like proteins and carbohydrates. The Folch and Bligh & Dyer methods are the most widely used solvent extraction techniques for this purpose.

3.1.1. Folch Method

The Folch method utilizes a chloroform (B151607):methanol mixture to extract lipids from tissue homogenates.[4][5]

-

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or distilled water)

-

Homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

-

-

Procedure:

-

Weigh the tissue sample and homogenize it in a 2:1 (v/v) mixture of chloroform and methanol. The final volume of the solvent mixture should be 20 times the volume of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent).[5]

-

Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[4]

-

Filter the homogenate or centrifuge it to separate the liquid phase from the solid residue.[4]

-

Wash the collected liquid phase with 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of extract).[5]

-

Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to facilitate the separation of the two phases.[4]

-

The upper, aqueous-methanol phase contains non-lipid contaminants and is carefully removed by siphoning.[4]

-

The lower, chloroform phase, which contains the lipids, is collected.

-

The solvent from the lower phase is evaporated under a vacuum using a rotary evaporator or under a stream of nitrogen to yield the total lipid extract.[5]

-

3.1.2. Bligh & Dyer Method

The Bligh and Dyer method is a modification of the Folch method, particularly suitable for samples with high water content.[6][7][8]

-

Materials:

-

Chloroform

-

Methanol

-

Distilled water

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

For a sample containing 1 mL of water (e.g., 1 gram of tissue, assuming ~80% water content), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.[7]

-

Vortex the mixture thoroughly for 10-15 minutes.[9]

-

Add 1.25 mL of chloroform and vortex for 1 minute.[9]

-

Add 1.25 mL of distilled water and vortex for another minute.[9]

-

Centrifuge the mixture at approximately 1000 rpm for 5 minutes to separate the phases.[7]

-

The mixture will separate into a lower chloroform phase (containing lipids) and an upper aqueous-methanol phase.

-

Carefully collect the lower chloroform phase using a Pasteur pipette.[9]

-

For quantitative analysis, the remaining solid residue can be re-extracted with chloroform, and this second extract is combined with the first.[9]

-

The solvent is then evaporated to obtain the lipid extract.

-

Analysis of Phosphatidylcholines by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of individual phospholipid species from a complex lipid extract.[10][11]

-

Sample Preparation:

-

Chromatographic Separation (Example using Reversed-Phase LC):

-

Column: A C18 reversed-phase column is commonly used for separating different PC species based on the length and degree of unsaturation of their fatty acid chains.[10][12]

-

Mobile Phase A: Acetonitrile/Water/Isopropanol (50:30:20, v/v) with 10 mM ammonium (B1175870) formate.[12]

-

Mobile Phase B: Acetonitrile/Water/Isopropanol (9:1:90, v/v) with 10 mM ammonium formate.[12]

-

Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the different PC species.

-

Flow Rate: Typically around 400 µL/min.[12]

-

Column Temperature: Maintained at an elevated temperature (e.g., 60°C) to improve peak shape and separation.[12]

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of PCs, as the choline (B1196258) headgroup readily forms a positive ion.

-

MS1 Scan: A full scan is performed to detect the precursor ions of all eluting lipids. For this compound, the protonated molecule [M+H]⁺ would have an m/z of 732.55.

-

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is used for the structural confirmation of the PC species. For PCs, a characteristic product ion at m/z 184.07 is observed, which corresponds to the phosphocholine (B91661) headgroup. This is often used in precursor ion scanning or multiple reaction monitoring (MRM) experiments to specifically detect all PC species in a sample. The neutral losses of the fatty acyl chains can also be monitored to identify the specific fatty acid composition.

-

Metabolic Pathways

The synthesis and remodeling of phosphatidylcholines are governed by two primary pathways: the Kennedy pathway for de novo synthesis and the Lands' cycle for acyl chain remodeling.

The Kennedy Pathway (de novo Synthesis)

The Kennedy pathway is the main route for the synthesis of phosphatidylcholine in eukaryotes.[13][14] It involves the enzymatic conversion of choline to PC.

Caption: The Kennedy Pathway for de novo synthesis of phosphatidylcholine.

The Lands' Cycle (Remodeling Pathway)

The Lands' cycle is responsible for the remodeling of the fatty acyl chains of phospholipids, particularly at the sn-2 position.[15][16][17] This pathway allows for the modification of PC species synthesized via the Kennedy pathway to generate a diverse range of PCs with different fatty acid compositions.

Caption: The Lands' Cycle for phosphatidylcholine remodeling.

Conclusion

1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine is a specific phosphatidylcholine species that has been identified in various tissues and cell types through advanced lipidomics techniques. However, there is a notable gap in the scientific literature regarding its quantitative distribution across different biological matrices. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to investigate the abundance and potential roles of this compound. The provided methodologies for lipid extraction and LC-MS/MS analysis, along with the overview of the key metabolic pathways, offer a solid framework for future studies. Further quantitative research is essential to fully comprehend the tissue-specific concentrations of this compound and to elucidate its significance in both normal physiological processes and the pathophysiology of various diseases.

References

- 1. Phosphatidylcholine - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for PC(18:1(11Z)/14:0) (HMDB0008064) [hmdb.ca]

- 3. mdpi.com [mdpi.com]

- 4. Lipid extraction by folch method | PPTX [slideshare.net]

- 5. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 6. biochem.wustl.edu [biochem.wustl.edu]

- 7. tabaslab.com [tabaslab.com]

- 8. scribd.com [scribd.com]

- 9. aquaculture.ugent.be [aquaculture.ugent.be]

- 10. Liquid chromatography mass spectrometry-based profiling of phosphatidylcholine and phosphatidylethanolamine in the plasma and liver of acetaminophen-induced liver injured mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A single run LC-MS/MS method for phospholipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipidomics Reveals a Tissue-Specific Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PathWhiz [smpdb.ca]

- 14. Genetic diseases of the Kennedy pathways for membrane synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phospholipid Remodeling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic Interactions between the Lands Cycle and the Kennedy Pathway of Glycerolipid Synthesis in Arabidopsis Developing Seeds - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Odyssey of an Asymmetric Phospholipid: A Technical Guide to the Metabolic Fate of 18:1-14:0 PC

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the in vivo metabolic journey of 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC), an asymmetric phosphatidylcholine (PC). While direct in vivo quantitative data for this specific phospholipid is limited in publicly available literature, this document synthesizes established principles of phosphatidylcholine metabolism to project its likely absorption, distribution, enzymatic transformation, and ultimate fate within a biological system. The experimental protocols detailed herein provide a framework for conducting definitive studies to elucidate the precise metabolic pathway of this compound.

Introduction to Asymmetric Phosphatidylcholines

Phosphatidylcholines are the most abundant class of phospholipids (B1166683) in mammalian cell membranes and play crucial roles in maintaining membrane integrity, signal transduction, and lipoprotein metabolism. While many naturally occurring PCs are symmetric, containing identical fatty acyl chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, a significant portion is asymmetric. These asymmetric PCs, such as this compound, possess distinct fatty acids at these positions, leading to unique biophysical properties and metabolic handling. The metabolism of these molecules is a dynamic process involving hydrolysis and reacylation, primarily governed by the activities of phospholipase A2 (PLA2) and lysophosphatidylcholine (B164491) acyltransferase (LPCAT) enzymes.

Projected Metabolic Pathway of this compound in Vivo

The metabolic fate of orally ingested or endogenously synthesized this compound is expected to follow the general pathways of dietary and cellular phosphatidylcholine metabolism.

Absorption and Initial Hydrolysis

Upon oral ingestion, this compound is likely to undergo hydrolysis in the lumen of the small intestine, primarily by pancreatic phospholipase A2 (pPLA2). This enzyme preferentially cleaves the fatty acid at the sn-2 position, releasing myristic acid (14:0) and forming 1-oleoyl-sn-glycero-3-phosphocholine (B135127) (18:1 Lyso-PC).

The resulting 18:1 Lyso-PC and free myristic acid are then absorbed by enterocytes. Within these intestinal cells, a significant portion of the 18:1 Lyso-PC is reacylated to form various PC species, including the original this compound, though remodeling with other available fatty acids is also highly probable. These newly synthesized PCs are then incorporated into chylomicrons and secreted into the lymphatic system, eventually entering the bloodstream.

Distribution and Cellular Uptake

Once in circulation, chylomicrons are metabolized by lipoprotein lipase (B570770) (LPL), releasing fatty acids for uptake by peripheral tissues. The chylomicron remnants, enriched in phospholipids like this compound, are taken up by the liver. From the liver, this compound can be incorporated into very-low-density lipoproteins (VLDL) and secreted back into the circulation to deliver lipids to other tissues. Cellular uptake of PCs from lipoproteins can occur through various mechanisms, including the action of phospholipid transfer proteins.

Cellular Metabolism: The Lands Cycle

Within cells, this compound is subject to continuous remodeling through the Lands cycle. This pathway involves the deacylation of PC by intracellular phospholipase A2 (iPLA2) to form a lysophosphatidylcholine, followed by reacylation by lysophosphatidylcholine acyltransferases (LPCATs).

Given its structure, with an unsaturated fatty acid at the sn-1 position and a saturated fatty acid at the sn-2 position, this compound is a substrate for remodeling. iPLA2 can hydrolyze either the sn-1 or sn-2 fatty acid. However, PLA2 enzymes typically show a preference for the sn-2 position.

The resulting lysophosphatidylcholines (18:1 Lyso-PC or 14:0 Lyso-PC) can then be reacylated by various LPCAT enzymes with different fatty acyl-CoA specificities. For instance, LPCAT3 has a preference for polyunsaturated fatty acyl-CoAs, suggesting that if 18:1 Lyso-PC is formed, it could be reacylated with fatty acids like arachidonic acid (20:4). This remodeling alters the fatty acid composition of the cellular PC pool, influencing membrane fluidity and cell signaling.

Catabolism and Excretion

The fatty acids released from this compound, oleic acid and myristic acid, can be utilized for energy production via β-oxidation, incorporated into other lipids such as triglycerides and cholesteryl esters, or used in the synthesis of signaling molecules. The glycerophosphocholine backbone can be further metabolized to glycerol-3-phosphate, which can enter glycolysis or be used for glycerolipid synthesis. The choline (B1196258) headgroup can be reutilized for the synthesis of new phospholipids or acetylcholine, or it can be oxidized to betaine. Ultimately, the carbon skeletons of the fatty acids and glycerol can be completely oxidized to CO2 and water, with excess nitrogen from choline being excreted as urea.

Quantitative Data (Hypothetical)

Due to the absence of direct in vivo studies on this compound, the following tables present a hypothetical distribution and turnover based on the known behavior of similar phosphatidylcholine species. These values are for illustrative purposes and would require experimental validation.

Table 1: Hypothetical Tissue Distribution of this compound Following Intravenous Administration of a Labeled Tracer in a Rodent Model.

| Tissue | Concentration (nmol/g tissue) at 1 hour | Concentration (nmol/g tissue) at 24 hours |

| Liver | 15.2 ± 2.1 | 5.8 ± 0.9 |

| Spleen | 10.5 ± 1.5 | 3.1 ± 0.5 |

| Lung | 8.7 ± 1.2 | 2.5 ± 0.4 |

| Kidney | 6.3 ± 0.9 | 1.8 ± 0.3 |

| Heart | 4.1 ± 0.6 | 1.2 ± 0.2 |

| Brain | 1.5 ± 0.3 | 0.5 ± 0.1 |

| Adipose Tissue | 2.8 ± 0.4 | 4.5 ± 0.7 |

| Plasma | 25.4 ± 3.5 (nmol/mL) | 2.1 ± 0.3 (nmol/mL) |

Table 2: Hypothetical Relative Abundance of Metabolites of this compound in Liver at 6 Hours Post-Administration.

| Metabolite | Relative Abundance (%) |

| Intact this compound | 45 |

| 18:1 Lyso-PC | 15 |

| 14:0 Lyso-PC | 5 |

| Remodeled PCs (various acyl chains) | 25 |

| Free Myristic Acid (14:0) | 5 |

| Free Oleic Acid (18:1) | 5 |

Experimental Protocols

To definitively determine the in vivo metabolic fate of this compound, a stable isotope tracing study is recommended.

In Vivo Stable Isotope Tracing of this compound

Objective: To track the absorption, distribution, metabolism, and excretion of this compound in a mammalian model.

Materials:

-

Synthesized this compound with a stable isotope label (e.g., 13C-oleic acid or 13C-myristic acid).

-

Animal model (e.g., C57BL/6 mice).

-

Lipid extraction solvents (e.g., chloroform, methanol).

-

Internal standards for mass spectrometry (e.g., deuterated PC species).

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.

Workflow:

Procedure:

-

Synthesis of Labeled this compound: Synthesize this compound with a stable isotope label in one of the fatty acyl chains (e.g., [U-13C18]oleic acid).

-

Animal Dosing: Administer the labeled this compound to a cohort of mice either via oral gavage (to study absorption) or intravenous injection (to study distribution and metabolism).

-

Sample Collection: At designated time points (e.g., 0, 1, 4, 8, 24 hours), collect blood, liver, adipose tissue, intestine, and other relevant organs.

-

Lipid Extraction: Homogenize the tissues and extract total lipids using a standard procedure like the Bligh-Dyer or Folch method.

-

Sample Preparation for MS: Dry the lipid extracts under nitrogen, reconstitute in a suitable solvent, and add internal standards.

-

HPLC-MS/MS Analysis: Separate the different lipid species using reversed-phase HPLC and detect and quantify the labeled this compound and its metabolites using tandem mass spectrometry. The mass shift due to the stable isotope label allows for specific detection of the administered compound and its metabolic products.

-

Data Analysis: Calculate the concentration of the labeled species in each tissue over time to determine absorption rates, tissue distribution, and turnover rates.

Conclusion

The in vivo metabolic fate of this compound is predicted to be a multifaceted process involving intestinal hydrolysis and reacylation, transport via lipoproteins, and extensive cellular remodeling through the Lands cycle. This constant deacylation-reacylation allows for the dynamic alteration of membrane phospholipid composition, which is critical for maintaining cellular homeostasis. While this guide provides a scientifically grounded projection of its metabolic journey, definitive quantitative data requires dedicated in vivo studies utilizing stable isotope tracing and advanced mass spectrometry techniques as outlined. Such studies will be invaluable for researchers in the fields of lipid biochemistry, drug delivery, and metabolic diseases, providing a clearer understanding of the physiological roles of asymmetric phosphatidylcholines.

An In-depth Technical Guide to the Physical Properties of 18:1-14:0 PC Liposomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of liposomes composed of 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC), a mixed-chain phospholipid of significant interest in membrane biophysics and drug delivery research. This document details key physicochemical parameters, outlines the experimental protocols for their characterization, and presents logical workflows for liposome (B1194612) preparation and analysis.

Core Physical Properties of this compound Liposomes

The unique asymmetrical structure of this compound, featuring a long unsaturated oleoyl (B10858665) chain (18:1) and a shorter saturated myristoyl chain (14:0), imparts distinct characteristics to the liposomal bilayer. These properties are crucial for understanding membrane dynamics, stability, and interaction with biological systems.

Data Summary

Quantitative data on the physical properties of this compound liposomes are summarized below. It is important to note that specific values can vary based on the preparation method, buffer conditions, and lipid concentration.

| Physical Property | Typical Value/Range | Method of Determination | Notes |

| Size (Hydrodynamic Diameter) | ~100 nm | Dynamic Light Scattering (DLS) | Commercial preparations are often available at this size. The size can be controlled by the extrusion process.[1][2] |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | A PDI below 0.2 indicates a monodisperse and homogeneous population of liposomes. |

| Zeta Potential | Slightly Negative | Electrophoretic Light Scattering (ELS) / Laser Doppler Velocimetry | As a zwitterionic phospholipid at neutral pH, the net charge is zero; however, a slightly negative zeta potential is often observed due to the orientation of the phosphocholine (B91661) headgroup and interactions with the surrounding aqueous environment.[3] |

| Phase Transition Temperature (Tm) | Lc to Lα/Lβ Transition | Differential Scanning Calorimetry (DSC) | A study on 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (OMPC) bilayer membranes identified a transition from a lamellar crystal (Lc) phase to either a liquid-crystalline (Lα) or a lamellar gel (Lβ) phase. This transition is observable via DSC.[4] |

Experimental Protocols

Detailed methodologies for the preparation and characterization of this compound liposomes are provided below.

Liposome Preparation: Thin-Film Hydration and Extrusion

This is a common and effective method for producing unilamellar liposomes of a defined size.[5]

Materials:

-

1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (this compound) in chloroform (B151607)

-

Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Protocol:

-

Lipid Film Formation:

-

Dissolve the desired amount of this compound in an organic solvent in a round-bottom flask.

-

Attach the flask to a rotary evaporator and remove the solvent under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

-

To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

-

-

Hydration:

-

Add the hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.

-

Hydrate the lipid film by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipid to facilitate the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Transfer the MLV suspension to the extruder.

-

Force the suspension through the membrane multiple times (typically 11-21 passes). This process reduces the size and lamellarity of the vesicles, resulting in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.

-

-

Storage:

-

Store the prepared liposomes at 4°C. Avoid freezing, as this can disrupt the liposome structure.

-

Characterization of Physical Properties

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension to determine their size distribution.

Protocol:

-

Sample Preparation: Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS measurement.

-

Instrument Setup: Set the temperature of the DLS instrument to the desired value (e.g., 25°C).

-

Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Initiate the measurement.

-

Data Analysis: The instrument's software will analyze the correlation function of the scattered light to calculate the hydrodynamic diameter (size) and the PDI of the liposomes.

ELS measures the electrophoretic mobility of charged particles in an electric field to determine their zeta potential, which is an indicator of surface charge and colloidal stability.

Protocol:

-

Sample Preparation: Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

-

Cell Preparation: Rinse the measurement cell with the buffer and then with the diluted sample.

-

Measurement: Load the diluted sample into the cell, ensuring there are no air bubbles, and place it in the instrument. Apply an electric field and measure the velocity of the particles.

-

Data Analysis: The software calculates the zeta potential from the measured electrophoretic mobility using the Henry equation.

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of thermal transitions such as the gel-to-liquid crystalline phase transition of lipid bilayers.

Protocol:

-

Sample Preparation: Place a precise amount of the concentrated liposome suspension into a DSC sample pan. Prepare a reference pan with the same amount of hydration buffer.

-

Instrument Setup: Place the sample and reference pans in the DSC instrument. Set the desired temperature program, including heating and cooling cycles at a specific scan rate (e.g., 1-2°C/min).

-

Measurement: Initiate the temperature scan. The instrument will record the differential heat flow between the sample and the reference.

-

Data Analysis: The phase transition will appear as a peak in the thermogram. The temperature at the peak maximum is typically taken as the phase transition temperature (Tm).

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

References

- 1. Unsaturated Phosphatidylcholine Liposomes this compound: Cholesterol (70:30 molar ratio) | Sigma-Aldrich [sigmaaldrich.com]

- 2. encapsula.com [encapsula.com]

- 3. researchgate.net [researchgate.net]

- 4. High-pressure study on bilayer phase behavior of oleoylmyristoyl- and myristoyloleoyl-phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC) by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) that are essential components of eukaryotic cell membranes and are involved in various cellular processes, including signaling and metabolism.[1][2][3] The specific species 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC) has been implicated in various biological contexts, making its accurate quantification crucial for understanding its role in health and disease. This document provides a detailed protocol for the quantitative analysis of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]

Experimental Workflow

The overall workflow for the quantitative analysis of this compound is depicted in the following diagram.

References

- 1. Human Metabolome Database: Showing metabocard for PC(18:1(11Z)/14:0) (HMDB0008064) [hmdb.ca]

- 2. ymdb.ca [ymdb.ca]

- 3. Human Metabolome Database: Showing metabocard for PC(18:1(9Z)/14:0) (HMDB0008097) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative analysis of lipids: a higher-throughput LC-MS/MS-based method and its comparison to ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Extraction of 18:1-14:0 Phosphatidylcholine from Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) found in plasma membranes and lipoproteins, playing crucial roles in membrane integrity, signal transduction, and lipid metabolism. The specific species 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (18:1-14:0 PC) is an asymmetric phospholipid that has been noted for its potential role as a surfactant in mucus, impeding bacterial penetration, and serving as a dietary source of choline[1]. Accurate quantification of specific PC species like this compound in plasma is critical for lipidomic studies aiming to understand its physiological and pathological relevance. This application note provides detailed protocols for three commonly used lipid extraction methods—Folch, Bligh-Dyer, and Methyl-tert-butyl ether (MTBE)—and discusses their effectiveness for the extraction of phosphatidylcholines from plasma.

Comparison of Lipid Extraction Protocols for Phosphatidylcholines

The choice of extraction method can significantly impact the recovery and quantification of lipids. While specific quantitative recovery data for this compound is not extensively documented in comparative studies, the following table summarizes the general performance of the Folch, Bligh-Dyer, and MTBE methods for the extraction of phosphatidylcholines from plasma based on available literature.

| Extraction Method | Principle | General Phosphatidylcholine (PC) Recovery | Advantages | Disadvantages |

| Folch | Biphasic liquid-liquid extraction using a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture. Lipids partition into the lower chloroform phase. | Generally high recovery for a broad range of lipids, including PCs. Considered a "gold standard" method.[2][3] | Well-established and widely used, effective for a wide range of lipid polarities. | Uses large volumes of chlorinated solvent (chloroform), which is toxic. The lower organic phase can be more difficult to collect. |

| Bligh-Dyer | A modified biphasic liquid-liquid extraction using a lower ratio of chloroform:methanol:water (1:2:0.8, v/v/v initially). Lipids partition into the lower chloroform phase. | High recovery for PCs, often comparable to the Folch method.[3] | Uses less solvent than the Folch method.[4] | Also relies on chloroform. Extraction efficiency can be lower for very high lipid content samples compared to Folch.[4] |

| MTBE (Matyash) | Biphasic liquid-liquid extraction using methyl-tert-butyl ether:methanol. Lipids partition into the upper MTBE phase. | Good to excellent recovery for PCs, comparable or even better than Folch and Bligh-Dyer in some studies.[5] | Avoids the use of chloroform. The upper organic phase is easier and safer to collect, lending itself well to automation.[5] | MTBE is flammable. May have slightly lower recovery for very polar lipids compared to methods that retain more of the aqueous phase components. |

Experimental Protocols

The following are detailed protocols for the extraction of lipids, including this compound, from human plasma.

Folch Method

This protocol is adapted from the original method and is suitable for general lipid extraction from plasma.

Materials:

-

Human plasma

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (or 0.88% KCl)

-

Glass centrifuge tubes with PTFE-lined caps

-

Pipettes

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

To a glass centrifuge tube, add 100 µL of human plasma.

-

Add 2 mL of a freshly prepared 2:1 (v/v) chloroform:methanol solution.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the sample at room temperature for 20-30 minutes.

-

Add 400 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex the mixture again for 30 seconds.

-

Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Two distinct phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be present at the interface.

-

Carefully aspirate and discard the upper aqueous phase.

-

Using a clean pipette, carefully collect the lower organic (chloroform) phase, avoiding the protein interface, and transfer it to a new clean tube.

-

Dry the extracted lipid film under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid extract in an appropriate solvent for downstream analysis (e.g., isopropanol (B130326) or a mobile phase-compatible solvent for LC-MS).

Bligh-Dyer Method

This method is a modification of the Folch method that uses a reduced solvent volume.

Materials:

-

Human plasma

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Glass centrifuge tubes with PTFE-lined caps

-

Pipettes

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

To a glass centrifuge tube, add 100 µL of human plasma.

-

Add 375 µL of a 1:2 (v/v) chloroform:methanol solution.

-

Vortex the mixture for 1 minute.

-

Add 125 µL of chloroform and vortex for another 30 seconds.

-

Add 125 µL of deionized water to induce phase separation and vortex for 30 seconds.

-

Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for analysis.

Methyl-tert-butyl ether (MTBE) Method

This protocol offers a safer alternative to chloroform-based methods.

Materials:

-

Human plasma

-

Methyl-tert-butyl ether (MTBE, HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

Add 100 µL of plasma to a 1.5 mL microcentrifuge tube.

-

Add 200 µL of methanol and vortex for 10 seconds.

-

Add 800 µL of MTBE.

-

Vortex for 10 seconds and then incubate at room temperature for 1 hour on a shaker to allow for protein precipitation and lipid extraction.

-

Add 300 µL of deionized water to induce phase separation.

-

Vortex for 10 seconds and then centrifuge at 13,000 x g for 10 minutes.

-

Two phases will be observed. The upper phase contains the extracted lipids.

-

Carefully collect the upper MTBE phase and transfer it to a new tube.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in an appropriate solvent for subsequent analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from plasma.

Caption: General workflow for the extraction of this compound from plasma.

Potential Signaling Roles of Phosphatidylcholines

While a specific signaling pathway for this compound is not well-established in the current literature, phosphatidylcholines are known precursors for several important lipid signaling molecules. The enzymatic cleavage of PCs by phospholipases generates second messengers that are involved in a multitude of cellular processes.

The diagram below illustrates the general pathways by which phosphatidylcholine can be metabolized to produce key signaling lipids.

Caption: General pathways of phosphatidylcholine metabolism into signaling molecules.

Conclusion

The accurate extraction of this compound from plasma is achievable using the Folch, Bligh-Dyer, or MTBE methods. The choice of method will depend on the specific requirements of the study, including considerations of solvent toxicity, sample throughput, and the need to analyze other lipid classes simultaneously. For high-throughput applications, the MTBE method is an excellent choice due to its compatibility with automation and avoidance of chlorinated solvents. For studies requiring the most established and widely cited methodology, the Folch method remains a robust option. Subsequent analysis by a sensitive and specific technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for the accurate quantification of this compound.

References

Application Notes and Protocols for the Chemical Synthesis of 1-Oleoyl-2-Myristoyl-sn-glycero-3-phosphocholine (OMPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (OMPC) is an asymmetric, mixed-acyl glycerophospholipid. Its structure, featuring a saturated myristoyl chain at the sn-2 position and an unsaturated oleoyl (B10858665) chain at the sn-1 position, imparts unique physicochemical properties that are of significant interest in various research and development areas.[1] These properties make OMPC a valuable tool for creating more biologically relevant model membranes and for developing sophisticated drug delivery vehicles.

Asymmetric phospholipids (B1166683) play a crucial role in the structure and function of biological membranes, contributing to membrane fluidity, curvature, and the localization of membrane proteins.[2][3] In the realm of drug delivery, the use of mixed-acyl phospholipids like OMPC allows for the fine-tuning of liposomal properties, including stability, permeability, and drug release kinetics, to enhance therapeutic efficacy.[4][5]

These application notes provide a comprehensive overview of the chemical synthesis of OMPC, detailed experimental protocols, and its applications in research and drug development.

Applications

-

Model Membranes and Biophysical Studies: OMPC is utilized in the formation of asymmetric lipid bilayers and vesicles to mimic the complexity of natural cell membranes.[6][7] These model systems are instrumental in studying lipid-protein interactions, membrane dynamics, and the influence of lipid asymmetry on membrane function.

-